molecular formula C6H8Cl2O5S B1603250 2,5-Dichlorobenzenesulfonic Acid Dihydrate CAS No. 38484-94-5

2,5-Dichlorobenzenesulfonic Acid Dihydrate

Cat. No.: B1603250
CAS No.: 38484-94-5
M. Wt: 263.09 g/mol
InChI Key: VPJICTWHRNQYRG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonic Acid Dihydrate is an organic compound with the molecular formula C6H4Cl2O3S·2H2O. It is a white to almost white crystalline solid that is soluble in water, methanol, and ethanol . This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzenesulfonic Acid Dihydrate is typically synthesized by sulfonating 1,4-dichlorobenzene with oleum . The reaction involves heating and stirring the reactants under controlled conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of benzene sulfonic acid with thionyl chloride . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzenesulfonic Acid Dihydrate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzenesulfonic acids.

    Oxidation Reactions: Products include chlorinated benzoic acids.

    Reduction Reactions: Products include chlorinated benzene derivatives.

Scientific Research Applications

2,5-Dichlorobenzenesulfonic Acid Dihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenesulfonic Acid Dihydrate involves its ability to act as an electrophile in chemical reactions. The chlorine atoms on the benzene ring enhance its reactivity, allowing it to participate in various substitution and addition reactions. The sulfonic acid group also plays a crucial role in its reactivity, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzenesulfonic Acid
  • 3,5-Dichlorobenzenesulfonic Acid
  • 2,6-Dichlorobenzenesulfonic Acid

Comparison: 2,5-Dichlorobenzenesulfonic Acid Dihydrate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it exhibits distinct reactivity patterns in substitution and oxidation reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

2,5-dichlorobenzenesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;;/h1-3H,(H,9,10,11);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJICTWHRNQYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610864
Record name 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38484-94-5
Record name 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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